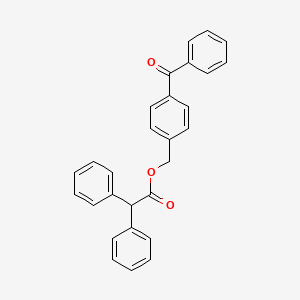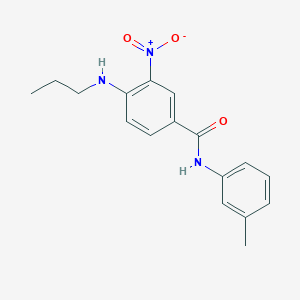![molecular formula C19H19N5O2S B4176534 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4176534.png)
2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide
Vue d'ensemble
Description
2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide, also known as PTAC, is a chemical compound that has been extensively studied for its potential therapeutic applications. PTAC is a member of the thiosemicarbazone family of compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. This compound has been shown to accumulate in cancer cells, suggesting that it may have a selective cytotoxic effect on cancer cells while sparing normal cells. This compound has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide is a relatively easy compound to synthesize, and it exhibits potent biological activity at low concentrations. However, this compound is not very soluble in water, which can make it difficult to work with in some experimental settings. In addition, this compound has not yet been extensively studied in vivo, so its potential therapeutic applications in humans are not yet fully understood.
Orientations Futures
There are several potential directions for future research on 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential synergistic effects of this compound in combination with other chemotherapeutic agents. Finally, further studies are needed to determine the safety and efficacy of this compound in vivo, particularly in animal models of cancer.
Applications De Recherche Scientifique
2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. This compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2, and antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
1-[[2-(1-oxophthalazin-2-yl)acetyl]amino]-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13(14-7-3-2-4-8-14)21-19(27)23-22-17(25)12-24-18(26)16-10-6-5-9-15(16)11-20-24/h2-11,13H,12H2,1H3,(H,22,25)(H2,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZBUWNPPLJBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NNC(=O)CN2C(=O)C3=CC=CC=C3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4176457.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide](/img/structure/B4176466.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4176474.png)

![N-[4-(benzyloxy)phenyl]-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4176489.png)
![4,6-dimethyl-N-[3-(trifluoromethyl)phenyl]-2-pyrimidinamine hydrochloride](/img/structure/B4176490.png)
![1-allyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4176494.png)


![N-cyclohexyl-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4176515.png)
![N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide](/img/structure/B4176520.png)
![methyl 4-[({[5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4176528.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chlorobenzamide](/img/structure/B4176541.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-1-(4-fluoro-3-methylphenyl)ethanone](/img/structure/B4176543.png)